ACE Inhibitory Potency Relative to its Iron-Free Form: Foroxymithine is ~14-Fold More Potent than Desferri-Foroxymithine
The iron-chelated form, ferri-foroxymithine, exhibits significantly higher ACE inhibitory activity compared to its iron-free desferri counterpart. In a direct head-to-head comparison, foroxymithine demonstrated an IC50 of 7 µg/mL against bovine lung ACE, while desferri-foroxymithine was reported to be 14 times less potent [1]. This finding was corroborated by a structure-activity comparison of the related siderophore tsukubachelin, where desferri-tsukubachelin showed 14 times more potent inhibitory activity than desferri-foroxymithine [2].
| Evidence Dimension | ACE Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 7 µg/mL (bovine lung ACE) |
| Comparator Or Baseline | Desferri-foroxymithine is ~14-fold less potent (exact IC50 value not reported in the primary study, but the 14-fold difference is noted [REFS-1, REFS-2]) |
| Quantified Difference | ~14-fold more potent for foroxymithine (ferri-form) vs. desferri-foroxymithine |
| Conditions | Bovine lung ACE enzyme assay (modified HAYAKARI method) |
Why This Matters
This demonstrates that iron-chelation is critical for full ACE inhibitory activity, a property not shared by non-siderophore ACE inhibitors, making foroxymithine the necessary choice for studying iron-dependent ACE modulation.
- [1] Umezawa H, Aoyagi T, Ogawa K, Obata T, Iinuma H, Naganawa H, Hamada M, Takeuchi T. Foroxymithine, a new inhibitor of angiotensin-converting enzyme, produced by actinomycetes. J Antibiot (Tokyo). 1985 Dec;38(12):1813-5. doi: 10.7164/antibiotics.38.1813. PMID: 3005216. View Source
- [2] Kodani S, et al. A new siderophore isolated from Streptomyces sp. TM-34 with potent inhibitory activity against angiotensin-converting enzyme. Eur J Org Chem. 2011; 2011(17): 3191-3196. doi: 10.1002/ejoc.201100189. View Source
